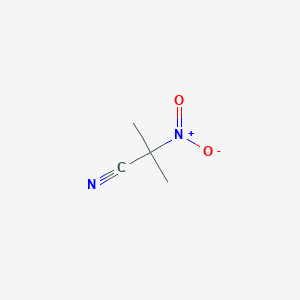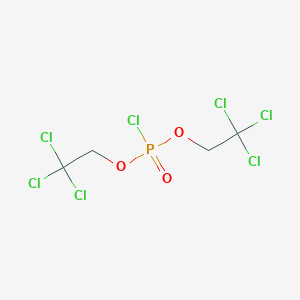
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Übersicht
Beschreibung
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Computational Studies
- Warad et al. (2018) conducted a study on a compound related to 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, focusing on its formation, physical analysis, and computational studies. The research included molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization, providing insights into the structural and electronic properties of such compounds (Warad et al., 2018).
Drug Substance Profile
- A profile of Carvedilol, which contains the this compound structure, was provided by Beattie et al. (2013). This includes its physical characteristics, stability, and methods of analysis, but does not discuss drug use or side effects (Beattie, Phadke, & Novakovic, 2013).
Synthesis of Intermediates
- Naidu et al. (2010) described the synthesis of intermediates relevant to the synthesis of Carvedilol. This study focused on the chemical synthesis process, avoiding details on drug use or dosage (Naidu, Kumar, Naresh, Madhusudhan, & Mukkanti, 2010).
Antifungal and Antibacterial Activity
- A study by Rad et al. (2016) investigated novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, including derivatives of this compound. The compounds showed promising antifungal and antibacterial activities (Rad et al., 2016).
Crystal Structure Analysis
- Chernyshev et al. (2010) reported on the crystal structure of Carvedilol dihydrogen phosphate propan-2-ol solvate, which includes the this compound structure. This study offers detailed insights into the molecular and crystal structure (Chernyshev, Kukushkin, & Velikodny, 2010).
Bioactivity Studies
- Srinivasulu et al. (2007) synthesized novel compounds based on this compound and evaluated their antifungal and antibacterial activities. This research contributes to understanding the bioactive potential of such compounds (Srinivasulu, Kumar, Raju, & Reddy, 2007).
Zukünftige Richtungen
The future directions for “1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol” could involve further exploration of its pharmaceutical applications, given its importance as a reactant in the preparation of carvedilol . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.
Wirkmechanismus
Target of Action
It’s known that this compound has antibacterial properties .
Mode of Action
The compound directly interacts with bacterial cell membranes, leading to bacterial deaths
Biochemical Pathways
Given its antibacterial properties, it can be inferred that it disrupts essential processes in bacterial cells, leading to their death .
Result of Action
The primary result of the action of 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol is the destruction of bacterial cell membranes, leading to bacterial deaths . This makes it an effective antibacterial agent.
Eigenschaften
IUPAC Name |
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUATVREIARQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565058, DTXSID701266981 | |
| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-96-5, 143412-40-2 | |
| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















